2,4-Dibromo-N-(4-fluorobenzyl)aniline
Overview
Description
2,4-Dibromo-N-(4-fluorobenzyl)aniline is an organic compound with the molecular formula C13H10Br2FN. It is a derivative of aniline, where the aniline ring is substituted with two bromine atoms at the 2 and 4 positions and a 4-fluorobenzyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(4-fluorobenzyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2,4-Dibromo-N-(4-fluorobenzyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-N-(4-fluorobenzyl)aniline depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to form desired products. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromoaniline: Lacks the 4-fluorobenzyl group.
4-Fluoroaniline: Lacks the bromine substitutions.
N-Benzylaniline: Lacks both the bromine and fluorine substitutions.
Uniqueness
2,4-Dibromo-N-(4-fluorobenzyl)aniline is unique due to the presence of both bromine and fluorine substitutions, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block for synthesizing complex molecules with desirable properties .
Properties
IUPAC Name |
2,4-dibromo-N-[(4-fluorophenyl)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2FN/c14-10-3-6-13(12(15)7-10)17-8-9-1-4-11(16)5-2-9/h1-7,17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBCZWLEGQYFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=C2)Br)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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